1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea

Description

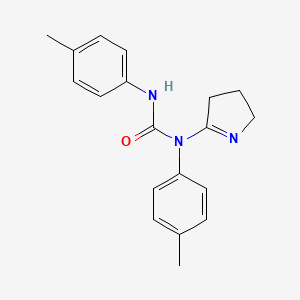

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole (dihydro-pyrrol) ring linked to two para-tolyl groups via urea (-NH-C(=O)-NH-) bridges. Urea groups are known for strong hydrogen-bonding capacity, which may influence crystallinity, solubility, and biological activity.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-5-9-16(10-6-14)21-19(23)22(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYAMNKNMSSSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.

Urea Formation: The pyrrole derivative is then reacted with p-tolyl isocyanate under mild conditions to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form dihydropyrrole derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, mild basic conditions.

Major Products Formed

Oxidation: Pyrrolinones.

Reduction: Dihydropyrrole derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (CAS 10087-65-7)

- Structure : Contains a dihydro-pyrrol ring fused to a pyrrole, lacking urea groups.

- Commercial availability () suggests stability under standard conditions.

- Applications : Used as a building block in heterocyclic synthesis .

b. 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS 133447-37-7)

- Structure : Features a ketone group instead of urea, attached to the dihydro-pyrrol ring.

- Properties : Boiling point = 202.4°C (760 mmHg); classified as a skin/eye irritant (GHS Category 2/2A). The ketone group may increase reactivity toward nucleophiles compared to urea derivatives .

- Handling : Requires storage at 2–8°C and precautions to avoid dust formation .

c. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)urea derivative

- Structure: Includes a pyrazole core with nitro and cyano substituents.

- Properties: Melting point = 190.9°C; IR peaks at 2188 cm⁻¹ (CN) and 1380 cm⁻¹ (NO₂).

Functional Group Analysis

- Urea vs. Ketone : Urea’s NH groups enable stronger intermolecular interactions than ketones, likely increasing melting points and solubility in polar solvents.

- Electron Effects: The para-tolyl groups in the target compound are electron-donating, contrasting with nitro/cyano substituents in ’s compound, which may reduce electron density on the urea core .

Reactivity and Stability

- Hydrolysis : Urea derivatives are generally more hydrolytically stable than imines (e.g., ’s ring-closed imines) but less stable than amides. The dihydro-pyrrol ring may resist ring-opening under mild conditions, as seen in similar compounds .

- Thermal Stability: Benzoxazine derivatives () exhibit volume changes during curing due to cross-linking.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-p-tolylurea is a synthetic organic compound notable for its unique structural features, combining a pyrrole ring with a urea moiety. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Pyrrole Ring: Contributes to the compound's reactivity and interaction with biological targets.

- Urea Moiety: Enhances solubility and biological activity.

The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors that play critical roles in cellular signaling pathways. The compound modulates pathways related to:

- Cell Proliferation

- Apoptosis

- Inflammation

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.3 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 µg/mL |

| Escherichia coli | 3.125 µg/mL |

Case Studies

A pivotal study investigated the pharmacological profile of this compound in animal models. The results indicated a reduction in tumor size in xenograft models when treated with this compound compared to controls.

Study Highlights:

- Model Used: Xenograft mouse model for breast cancer.

- Dosage: Administered at doses of 10 mg/kg body weight.

- Outcome: Significant reduction in tumor volume (p < 0.05).

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. Molecular docking studies have suggested strong binding affinities to target proteins involved in cancer progression.

Table 3: Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase II | -9.5 |

| Dihydrofolate Reductase | -8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.